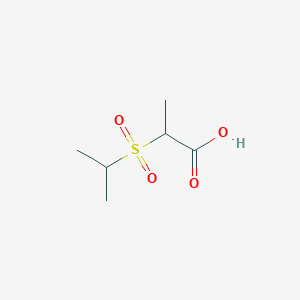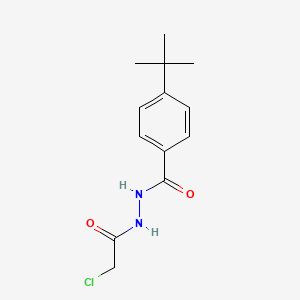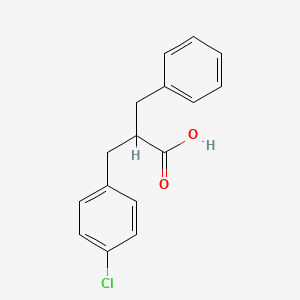
2-Benzyl-3-(4-chlorophenyl)propanoic acid
Übersicht
Beschreibung
2-Benzyl-3-(4-chlorophenyl)propanoic acid is a chemical compound with the CAS Number: 872278-12-1 . It has a molecular weight of 274.75 .
Synthesis Analysis
The synthesis of this compound involves the use of benzyl 4-chlorobenzoate as a substrate and 5% Pd / beta zeolite as a reduction catalyst . The reaction is carried out in a test tube with ethyl acetate and hydrogen gas .Molecular Structure Analysis
The IUPAC name of this compound is this compound . Its InChI Code is 1S/C16H15ClO2/c17-15-8-6-13 (7-9-15)11-14 (16 (18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2, (H,18,19) .It is stored at room temperature . It has a white to off-white solid appearance .
Wissenschaftliche Forschungsanwendungen
Enantioseparation and Chiral Recognition
Research has delved into the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including 2-Benzyl-3-(4-chlorophenyl)propanoic acid, utilizing high-speed countercurrent chromatography with substituted β-cyclodextrin as the chiral selector. Studies indicate that the presence of substituents on the benzene ring, such as a chlorine atom, significantly influences enantiorecognition, showcasing the crucial role of molecular structure in chiral separation processes (Tong et al., 2016).
Photogeneration and Reactivity
Investigations into the photogeneration and reactivity of aromatic halides have led to findings on the behavior of compounds like 4-chlorophenol in various solvents, highlighting pathways to reductive dehalogenation and the formation of arylated products. These studies provide a foundation for understanding the reactivity of chlorinated aromatic compounds under light exposure (Protti et al., 2004).
Synthetic Chemistry Applications
The synthesis of complex molecules like Lercanidipine Hydrochloride from benzene derivatives through a series of reactions showcases the application of this compound derivatives in medicinal chemistry and drug development. These synthetic pathways offer insights into the versatile roles of such compounds in creating pharmacologically active agents (Guo-ping, 2005).
Material Science and Polymer Chemistry
Research into renewable phenolic compounds for the enhancement of reactivity towards benzoxazine ring formation points towards the use of derivatives of this compound in creating new materials with potential applications in various industries. This exploration into sustainable alternatives highlights the environmental benefits and innovative approaches in material science (Trejo-Machin et al., 2017).
Molecular Docking and Drug Design
The synthesis and examination of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives for their anticancer activities demonstrate the potential of these compounds in drug design and development. Such studies contribute to the understanding of molecular interactions and the design of new therapeutics (Aboelmagd et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-15-8-6-13(7-9-15)11-14(16(18)19)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHATPUNLVMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
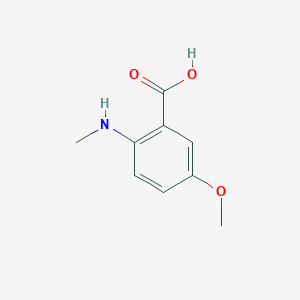
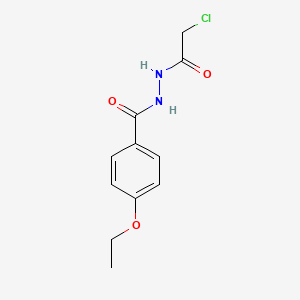
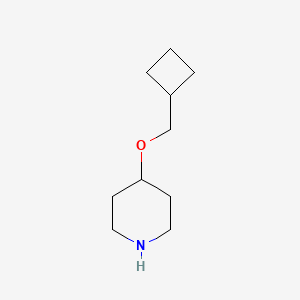
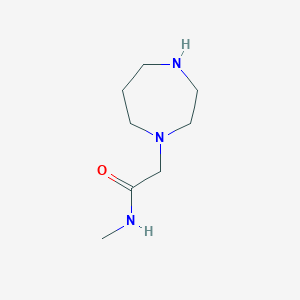
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)
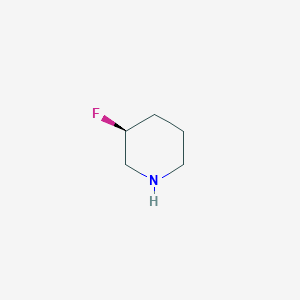
![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3372125.png)
